3-Methyladipic acid is an organic compound classified as a dicarboxylic acid, specifically a derivative of adipic acid. It possesses the IUPAC name (3S)-3-methylhexanedioic acid and is recognized for its role as a metabolite in various biochemical pathways, particularly in the catabolism of phytanic acid. This compound is significant in both industrial applications and medical research, particularly concerning metabolic disorders such as adult Refsum disease, where its accumulation can indicate impaired metabolism.
3-Methyladipic acid can be derived from biological sources, particularly through the metabolic breakdown of phytanic acid. It can also be synthesized through various chemical processes, including oxidation reactions involving cresol mixtures. The compound falls under the category of aliphatic dicarboxylic acids, which are characterized by the presence of two carboxyl functional groups (-COOH) separated by a hydrocarbon chain.
The synthesis of 3-methyladipic acid can be achieved through several methods:
The biological synthesis often employs fermentation techniques where conditions such as pH (typically between 3 to 6) and temperature (around 30°C) are meticulously controlled to optimize yield . In contrast, chemical synthesis requires precise handling of reagents and reaction conditions to ensure effective oxidation and subsequent purification.
The molecular formula for 3-methyladipic acid is CHO. Its structure features two carboxyl groups at either end of a six-carbon chain with a methyl group attached to the third carbon atom.
The three-dimensional structure can be represented using various molecular modeling software tools, which depict the spatial arrangement of atoms within the molecule.
3-Methyladipic acid participates in several chemical reactions typical of dicarboxylic acids:
These reactions are essential for its application in synthesizing polymers, plasticizers, and other chemical intermediates.
In metabolic pathways, 3-methyladipic acid acts as an intermediate in the breakdown of phytanic acid. The mechanism involves enzymatic reactions that facilitate the conversion of phytanic acid into various metabolites, including 3-methyladipic acid, which is then further processed or excreted. In patients with adult Refsum disease, this pathway is disrupted, leading to the accumulation of 3-methyladipic acid in tissues and urine .
Relevant data from studies indicate that 3-methyladipic acid has a polar surface area conducive to solubility in aqueous environments, making it biologically relevant .
3-Methyladipic acid finds applications across various fields:
3-Methyladipic acid (3-MAA) is a terminal metabolite of the ω-oxidation pathway, which becomes clinically significant in Adult Refsum Disease (ARD). ARD is characterized by mutations in PHYH or PEX7 genes, causing defective α-oxidation of phytanic acid (PA)—a branched-chain fatty acid derived from dietary sources like dairy and ruminant fats. In healthy individuals, PA undergoes α-oxidation in peroxisomes to pristanic acid, which subsequently enters β-oxidation. However, ARD patients exhibit α-oxidation impairment, leading to PA accumulation in plasma and adipose tissue. This metabolic blockade activates the compensatory ω-oxidation pathway, predominantly in the endoplasmic reticulum, converting PA to 3-MAA via ω-hydroxylation, ω-aldehyde formation, and oxidation to dicarboxylic acid. The ω-oxidation pathway accounts for 30–100% of PA excretion in ARD patients, with a demonstrated capacity to metabolize 6.9 mg (20.4 μmol) of PA per day [1] [2] [5].
The ω-oxidation of PA involves cytochrome P450 (CYP) enzymes, primarily from the CYP4F subfamily (e.g., CYP4F3A and CYP4F8). These enzymes catalyze the initial ω-hydroxylation of PA, forming 3-methyl-branched intermediates. Subsequent reactions involve alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), yielding 3-methyladipic acid. Unlike linear fatty acids, PA’s β-methyl group sterically hinders standard β-oxidation, necessitating initial α-oxidation. When α-oxidation fails, ω-oxidation becomes the primary detoxification route. Notably, 3-MAA is excreted in urine and serves as a biomarker for ARD. The peroxisome also partially processes ω-oxidation intermediates via β-oxidation, but the CoA-activated 3-methyl-branched chain requires specialized enzymes to avoid metabolite toxicity [1] [3] [7].
Table 1: Enzymatic Steps in Phytanic Acid ω-Oxidation to 3-MAA
Step | Reaction | Enzyme Class | Key Enzymes | Localization |
---|---|---|---|---|
1 | ω-Hydroxylation | Cytochrome P450 monooxygenase | CYP4F3A, CYP4F8 | Endoplasmic reticulum |
2 | Oxidation to ω-aldehyde | Alcohol dehydrogenase | ADH | Cytosol |
3 | Oxidation to dicarboxylic acid | Aldehyde dehydrogenase | ALDH | Cytosol |
A cross-sectional study of 11 ARD patients revealed a strong positive correlation (r = 0.61, P = 0.03) between plasma PA levels and urinary 3-MAA excretion. This relationship indicates that plasma PA concentration directly drives ω-oxidation flux. Notably, 3-MAA excretion did not correlate with adipose tissue PA content, suggesting that acute plasma PA surges (e.g., from fasting or lipolysis) are the primary trigger for ω-oxidation activation. During metabolic stress, ω-oxidation functions as a "reserve pathway," preventing rapid PA accumulation. For instance, when plasma PA rose by 158–603% during fasting, 3-MAA excretion increased by 208 ± 58%, demonstrating the pathway’s responsiveness to substrate availability [1] [2].
Table 2: Correlation Between Plasma PA and Urinary 3-MAA in ARD Patients
Parameter | Patients (n=11) | Fasting Study (n=5) | Kinetics |
---|---|---|---|
Plasma PA vs. 3-MAA correlation | r = 0.61 | — | — |
Plasma PA increase during fasting | — | 158% (125–603%) | Doubling time: 29 hours |
3-MAA excretion increase during fasting | — | 208 ± 58% | Second-order kinetics |
ω-Oxidation capacity | 6.9 mg PA/day | — | — |
Fasting induces lipolysis, mobilizing PA from adipose tissue and elevating plasma PA. In a 56-hour fasting study of five ARD patients, plasma PA exhibited exponential growth, doubling every 29 hours. In contrast, 3-MAA excretion followed second-order kinetics, where the excretion rate depended on the square of PA concentration. This kinetic pattern implies that ω-oxidation becomes saturated under high PA loads, limiting its capacity to prevent acute toxicity. Clinically, 60% of fasted patients (3/5) developed acute ARD sequelae (e.g., neuropathy or cardiac arrhythmias), underscoring the pathway’s constrained reserve capacity. The dynamics highlight ω-oxidation as a buffer against moderate PA fluctuations but not sustained spikes [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7